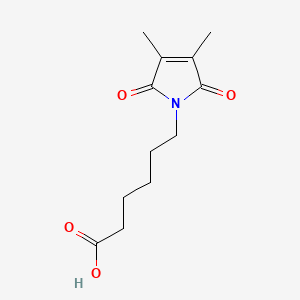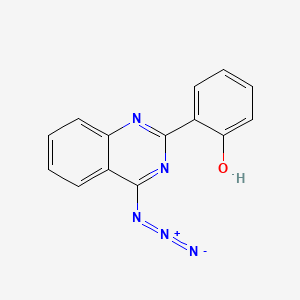
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and quinazoline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide on a suitable halogenated quinazoline derivative.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one moiety through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrene intermediates.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitrene intermediates and their subsequent rearrangement products.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to form reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, leading to modifications in biological pathways or the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidoquinazoline: Lacks the cyclohexa-2,4-dien-1-one moiety.
6-(4-Aminquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: Contains an amino group instead of an azido group.
Propriétés
Numéro CAS |
63399-60-0 |
|---|---|
Formule moléculaire |
C14H9N5O |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-(4-azidoquinazolin-2-yl)phenol |
InChI |
InChI=1S/C14H9N5O/c15-19-18-14-9-5-1-3-7-11(9)16-13(17-14)10-6-2-4-8-12(10)20/h1-8,20H |
Clé InChI |
DCCUNIIQJYAEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
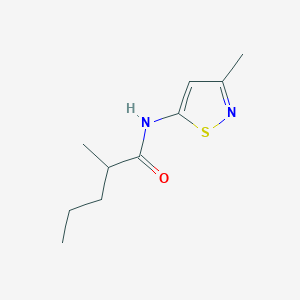
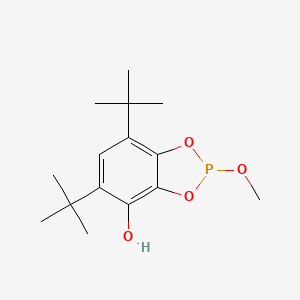

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)

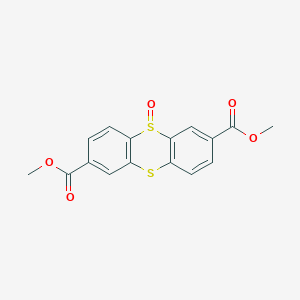


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
